3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
3-(4-Methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 6-nitrobenzo[d]thiazol-2-yl group and a 4-methylphenylsulfonamido substituent. Structurally, the nitro group on the benzothiazole ring confers electron-withdrawing characteristics, while the sulfonamido moiety enhances solubility and molecular interactions. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and reductions, as seen in related analogs .
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-13-5-8-17(9-6-13)32(29,30)24-15-4-2-3-14(11-15)20(26)23-21-22-18-10-7-16(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTUFCJYTBCWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonamide Formation: The 4-methylphenylsulfonyl chloride is reacted with an amine to form the sulfonamide linkage.
Coupling Reaction: Finally, the nitrobenzothiazole and the sulfonamide are coupled with a benzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with various electrophiles to form new C-N or C-C bonds.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Coupling Reactions: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent.
Major Products
Reduction: Formation of 3-(4-methylphenylsulfonamido)-N-(6-aminobenzo[d]thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Formation of extended aromatic systems or heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known for their antibacterial properties.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The nitrobenzothiazole moiety could be modified to enhance binding affinity and selectivity towards biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with enzyme function or cell wall synthesis. In a medicinal context, it could act by binding to a specific receptor or enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Substituent Effects on Spectral Properties
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide :
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): 1H NMR: Peaks at 6.71–6.74 ppm (doublet, H5) and 5.18 ppm (singlet, NH2) indicate amine substitution . FT-IR: Sharp peaks at 3399 cm⁻¹ (NH2) and 3298 cm⁻¹ (amide C=O) .
- 3-(4-Methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide :
Table 1: Spectral Data Comparison
Substituent Effects on Physical Properties
- Melting Points: Nitro-substituted analogs (e.g., 4a–4d in ) exhibit higher melting points (199–261°C) due to strong intermolecular interactions from nitro groups . Amino-substituted analogs (e.g., ABTB) have lower melting points, likely due to increased solubility from NH2 groups .
Functional Performance Comparisons
Corrosion Inhibition Efficiency
Table 2: Corrosion Inhibition Performance
| Compound | Inhibition Efficiency (%) | Adsorption Mechanism |
|---|---|---|
| N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide | 65 | Weak physisorption |
| ABTB | 89 | Strong physisorption |
| DABT | 78 | Physisorption |
Biological Activity
The compound 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a novel derivative within the class of benzothiazole compounds, known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is significant in influencing its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest.
- Methodology : The antimicrobial activity was assessed using the disc diffusion method against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compounds were tested at a concentration of 100 µg/mL.
- Results : The synthesized compounds exhibited varying degrees of antibacterial activity. Specifically, compounds with nitro and sulfonamide groups demonstrated enhanced activity due to their ability to disrupt bacterial cell wall synthesis and function.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
Antitumor Activity
The antitumor potential of benzothiazole derivatives has been well-documented, with some studies indicating that they can inhibit cancer cell proliferation.
- Cell Lines Tested : Various cell lines including HCC827 and NCI-H358 were used to evaluate cytotoxicity.
- Findings : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations. For instance, in 2D assays, the IC50 was found to be approximately , demonstrating its potential as an antitumor agent.
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
The mechanism by which benzothiazole derivatives exert their biological effects is largely attributed to their interaction with DNA and other cellular targets:
- DNA Binding : Studies have shown that these compounds can bind to the minor groove of AT-DNA, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell metabolism, further contributing to their antitumor effects.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by Desmukh et al. evaluated a series of benzothiazole derivatives for their antibacterial properties. Among them, the compound exhibited superior activity against Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics . -
Case Study on Antitumor Activity :
Research published in 2021 demonstrated that similar benzothiazole derivatives significantly inhibited tumor growth in vitro and in vivo models. It was noted that compounds with nitro substituents had higher potency compared to those without .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
